The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].
The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.
The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.
(S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].
The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].
The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl protective group on the amino function and a nitrophenyl substituent on the propanoic acid side chain. The compound's structure can be represented as follows:
This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in the synthesis of biologically active molecules.
These reactions are critical for synthesizing more complex molecules and exploring the compound's biological properties.
Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid exhibit various biological activities, including:
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves several steps:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the chiral center.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has several applications:
Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid often focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions. Results indicate that modifications on the nitro group can significantly alter binding properties, affecting biological activity .
Several compounds share structural features with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid. Here are a few examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-3-(4-Nitrophenyl)alanine | Similar chiral center and aromatic substitution | Exhibits strong antibacterial activity |
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid | Contains a chlorophenyl group instead of nitrophenyl | Shows distinct neuroprotective effects |
(S)-2-Amino-3-(phenyl)propanoic acid | Lacks nitro substitution but retains basic structure | Known for its role in protein synthesis |
The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid lies in its specific combination of functional groups, which enhances its potential biological activity compared to similar compounds.
The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid emerged as a critical tool in peptide chemistry and genetic code expansion. Its development is rooted in the broader exploration of unnatural amino acids (UAAs) for modulating protein function. Early work on tert-butoxycarbonyl (Boc) protecting groups, pioneered in the 1960s, laid the foundation for its synthesis. The Boc group’s acid-labile properties enabled selective protection of amino groups during solid-phase peptide synthesis (SPPS), a breakthrough documented in foundational studies.
The integration of nitroaromatic functionalities into amino acids gained traction in the 2000s, driven by demands for photocleavable biomolecules. Researchers such as Peters et al. demonstrated that 2-nitrophenylalanine derivatives could undergo site-specific backbone cleavage upon UV irradiation, enabling precise control over protein activity. This compound’s synthesis was further optimized through methods like continuous-flow nitration, as described in patent CN101417959A, which enhanced safety and scalability compared to batch reactions. Its role in genetic code expansion—enabled by engineered aminoacyl-tRNA synthetases—marked a milestone in site-specific UAA incorporation.
The systematic IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid, which delineates:
Common designations include:
This compound bridges organic chemistry and biotechnology:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₆ | |
Molecular Weight | 310.30 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 488.0 ± 40.0 °C | |
Solubility | Soluble in DMF, DCM, methanol |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid represents a chiral amino acid derivative characterized by its distinctive structural components [1]. The compound features a propanoic acid backbone with a stereogenic center at the alpha carbon, bearing the (S)-absolute configuration [9]. The molecular architecture incorporates a tert-butoxycarbonyl protecting group attached to the amino functionality, which serves as a temporary protection strategy commonly employed in peptide synthesis [35].
The stereochemistry of this compound is defined by the (S)-configuration at the alpha carbon center, as indicated by its Chemical Abstract Service number 185146-84-3 [1] [9]. The three-dimensional arrangement involves the carboxylic acid group, the tert-butoxycarbonyl-protected amino group, and the 2-nitrophenyl side chain positioned around the central chiral carbon atom [1]. The 2-nitrophenyl moiety extends from the beta carbon, creating a substituted phenylalanine analog where the nitro group occupies the ortho position relative to the benzyl carbon attachment point [1].
The structural representation through Simplified Molecular Input Line Entry System notation is O=C(O)C@@HCC1=CC=CC=C1N+=O, which clearly defines the stereochemical configuration and connectivity pattern [1]. The International Chemical Identifier key BSHMNGMAJNWNBP-JTQLQIEISA-N provides a unique structural identifier for this specific stereoisomer [1].
Crystallographic investigations of tert-butoxycarbonyl-protected amino acids have revealed important structural parameters that govern their solid-state organization [28]. Research on related compounds indicates that the tert-butoxycarbonyl group exhibits conformational preferences that influence crystal packing arrangements [28]. The urethane amide bond within the tert-butoxycarbonyl moiety can adopt both cis and trans conformations in crystalline environments, with the trans configuration being more prevalent in most structures [28].
Structural analysis of similar nitrophenyl-containing compounds demonstrates that the nitro group significantly influences intermolecular interactions through its electron-withdrawing properties [30]. The crystallographic data for related structures show that hydrogen bonding patterns involving the carboxylic acid functionality and the protected amino group create extended networks in the solid state [29] [31].
The molecular packing in crystals of tert-butoxycarbonyl-protected amino acids typically involves hydrogen-bonded chains or layers, where the carboxylic acid groups participate in dimeric associations and the urethane carbonyl oxygen atoms serve as hydrogen bond acceptors [27] [29]. The bulky tert-butyl group creates steric constraints that influence the overall crystal architecture and may lead to specific space group preferences [26].
The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is established as C₁₄H₁₈N₂O₆ [1] [9]. The precise molecular weight is determined to be 310.31 grams per mole [1] [9]. This molecular composition includes fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and six oxygen atoms, reflecting the complex structural arrangement of the compound [1].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₆ | [1] [9] |
Molecular Weight | 310.31 g/mol | [1] [9] |
Exact Mass | 310.31 Da | [1] |
Elemental Composition | C: 54.19%, H: 5.85%, N: 9.03%, O: 30.93% | [1] |
The thermal properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid indicate that the compound exists as a solid under standard conditions [9] [10]. Related tert-butoxycarbonyl-protected nitrophenyl amino acids exhibit melting points in the range of 107-150°C, suggesting thermal stability under normal handling conditions [19] [14].
Solubility characteristics of this compound class demonstrate moderate solubility in organic solvents, with enhanced dissolution achieved through mild heating and sonication [9] [11]. The presence of both polar carboxylic acid and nitro functionalities alongside the hydrophobic tert-butyl and phenyl groups creates an amphiphilic character that influences solubility behavior [10] [24].
Storage recommendations indicate that the compound should be maintained in cool, dry conditions with temperatures below 50°C to prevent decomposition [25]. The stability profile suggests that solutions prepared at concentrations up to 10 millimolar remain stable when stored at -20°C for up to one month or at -80°C for up to six months [9] [11].
Spectroscopic characterization of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid reveals distinctive signatures corresponding to its functional groups [33] [35]. Infrared spectroscopy analysis shows characteristic absorption bands for the carboxylic acid carbonyl stretch, the urethane carbonyl of the tert-butoxycarbonyl group, and the asymmetric and symmetric stretching modes of the nitro group [33] [35].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns [35] [37]. The tert-butyl group appears as a singlet in proton nuclear magnetic resonance spectra, while the aromatic protons of the nitrophenyl ring exhibit distinct splitting patterns influenced by the ortho-nitro substitution [35] [40]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected carbon environments, including the quaternary carbon of the tert-butyl group and the aromatic carbons affected by the electron-withdrawing nitro substituent [35].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics associated with the nitrophenyl chromophore, with the nitro group causing a bathochromic shift in the aromatic absorption band [39]. The compound exhibits absorption maxima that reflect the electronic transitions within the nitroaromatic system [39].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
Infrared | Carboxylic acid C=O stretch, Urethane C=O stretch, Nitro group stretches | [33] [35] |
¹H Nuclear Magnetic Resonance | tert-Butyl singlet, Aromatic multiplets, Alpha proton patterns | [35] [40] |
¹³C Nuclear Magnetic Resonance | Quaternary tert-butyl carbon, Aromatic carbons, Carbonyl carbons | [35] |
Ultraviolet-Visible | Nitroaromatic absorption bands | [39] |